molecular formula C14H19NO5 B13318574 3-{[(Benzyloxy)carbonyl](2-methoxyethyl)amino}propanoic acid

3-{[(Benzyloxy)carbonyl](2-methoxyethyl)amino}propanoic acid

Cat. No.: B13318574
M. Wt: 281.30 g/mol
InChI Key: XWYOLJJGOTWCPU-UHFFFAOYSA-N
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Description

3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a methoxyethyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propanoic acid moiety through a carboxylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-{(Benzyloxy)carbonylamino}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-{(Benzyloxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. The methoxyethyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyethyl group, in particular, provides enhanced solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

3-[2-methoxyethyl(phenylmethoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C14H19NO5/c1-19-10-9-15(8-7-13(16)17)14(18)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17)

InChI Key

XWYOLJJGOTWCPU-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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